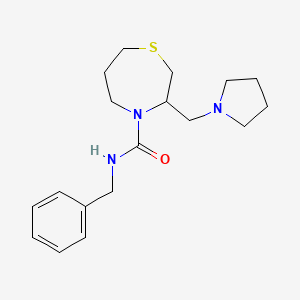![molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4](/img/structure/B2935741.png)
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Overview
Description
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a compound of notable interest due to its structural properties and potential applications in various fields of scientific research. It features a combination of functional groups that make it a versatile candidate for chemical reactions and potential therapeutic uses.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the compound can inhibit pqsd in pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system, which is involved in the production of many virulence factors and biofilm formation .
Biochemical Pathways
Its inhibition of pqsd suggests that it impacts the pqs quorum sensing (qs) system in pseudomonas aeruginosa , affecting the production of virulence factors and biofilm formation.
Pharmacokinetics
Related compounds such as methyl 2-amino-2-(3-bromophenyl)acetate have been noted to have high gi absorption and lipophilicity , which could impact their bioavailability.
Result of Action
Its ability to inhibit pqsd suggests that it could reduce the production of virulence factors and biofilm formation in pseudomonas aeruginosa , potentially reducing the pathogenicity of this bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:
Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.
Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The products formed from these reactions vary:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.
Scientific Research Applications
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:
Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.
Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.
Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Comparison with Similar Compounds
In comparison with similar compounds, Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate stands out due to its unique substitution pattern on the aromatic ring, which can significantly affect its reactivity and biological activity. Other similar compounds may include:
Methyl 2-[[(2-amino-4-bromophenyl)-phenylmethyl]amino]acetate: Subtle changes in the bromine position alter its properties.
Methyl 2-[[(2-amino-5-chlorophenyl)-phenylmethyl]amino]acetate: Variation in the halogen can affect its reactivity and interaction with biological targets.
Ethyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate: Changes in the ester group influence its pharmacokinetic properties.
By comparing these compounds, the distinct structural features and their impacts on function and reactivity highlight the versatility and potential of this compound in research and application.
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCFSCFNDCVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327878 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
119935-37-4 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


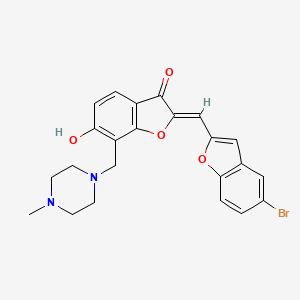
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2935663.png)
![4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2935664.png)
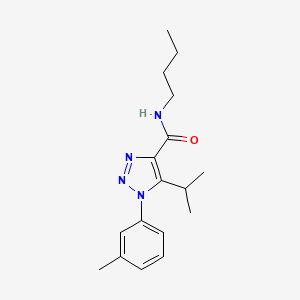
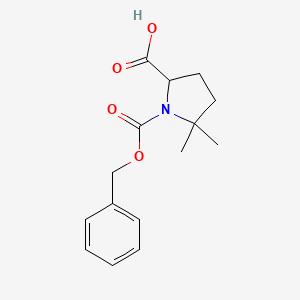
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2935673.png)
![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)
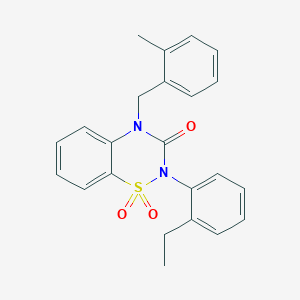
![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)
